(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N6O2/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJBCGUUQUEQQ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound exhibits structural similarities to various bioactive peptides and may influence several physiological pathways. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of 244.29 g/mol. Its structure includes multiple amino groups, which are critical for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H20N6O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
| CAS Number | 121185-76-0 |
The biological activity of this compound can be attributed to its structural components that facilitate interactions with various receptors and enzymes. The presence of multiple amino groups suggests potential roles in enzyme inhibition or activation, particularly in metabolic pathways involving amino acid metabolism.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a ligand for various receptors, influencing signaling pathways related to growth and metabolism.
- Antioxidant Activity : The amine groups may contribute to scavenging free radicals, thereby exerting protective effects against oxidative stress.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide.
Case Study 1: Antioxidant Activity
A study conducted on related compounds indicated significant antioxidant properties, measured through DPPH radical scavenging assays. The results suggested that compounds with similar structures could reduce oxidative stress markers in cellular models.
Case Study 2: Enzyme Interaction
Research examining the interaction of amino acid derivatives with enzymes like transaminases showed that certain modifications could enhance binding affinity and specificity. This suggests that (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide may exhibit similar characteristics.
Data Table: Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Peptide Derivatives with Guanidino Groups
(a) (2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide (ChEBI:192546)
- Similarities: Contains a guanidino group and branched peptide chains with (2S) stereochemistry.
(b) (S)-2-((S)-2-Amino-3-hydroxypropanamido)-N-((2S,3S)-1-((2-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methyl-1-oxopentan-2-yl)-4-methylpentanamide
Simplified Analogues
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Similarities: Linear pentanamide backbone with amino groups.
- Differences: Lacks the guanidino group and has a dihydrochloride salt form, reducing solubility in non-polar environments. Safety data indicate low acute toxicity but insufficient toxicological profiling .
Pharmacopeial Impurities and Byproducts
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Similarities: Peptide-like structure with amino and carboxamide groups.
- Differences: Contains a tetrahydropyrimidinone ring, which may influence conformational flexibility and binding kinetics .
Quantitative Comparison Using Chemoinformatics
Similarity Coefficients
- Tanimoto Coefficient: Widely used for binary fingerprint-based similarity analysis. Compounds with guanidino groups (e.g., ChEBI:192546) show moderate similarity (~0.75–0.78) to the target compound, driven by shared functional groups .
- Key Structural Differences : Substituents like sulfonamide or thiazole rings reduce similarity scores but enhance drug-like properties (e.g., oral bioavailability) .
Guanidino Group Impact
- The guanidino group in the target compound enhances cationic character at physiological pH, promoting interactions with anionic targets (e.g., proteases or nucleic acids). Analogues without this group (e.g., (2S)-2,5-diaminopentanamide) exhibit weaker binding in preliminary assays .
Data Tables
Table 1: Structural Comparison of Key Compounds
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with the selection of a Wang resin or 2-chlorotrityl chloride resin, both widely used for C-terminal amide formation. The C-terminal alanine amide moiety [(2S)-1-amino-1-oxopropan-2-yl] is anchored via its α-amino group, requiring pre-activation with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). Loading efficiency typically exceeds 95% under these conditions, as confirmed by Kaiser tests.
Sequential Amino Acid Coupling
The pentanamide backbone is constructed using Fmoc-protected amino acids. Critical steps include:
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Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group after each coupling cycle.
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Guanidino Group Introduction : The 5-(diaminomethylideneamino) position is incorporated using Fmoc-Arg(Pbf)-OH, where the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine moiety. Coupling employs DIC/HOBt (1:1 molar ratio) in DMF for 2 hours at 25°C.
-
Backbone Elongation : The remaining residues are added using standard Fmoc chemistry, with coupling efficiency monitored via ninhydrin tests.
Table 1: SPPS Reaction Conditions
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| Resin Loading | DIC/HOBt, DMF, 25°C | 1 hr | 97% |
| Fmoc Deprotection | 20% Piperidine/DMF | 10 min | >99% |
| Arginine Coupling | Fmoc-Arg(Pbf)-OH, DIC/HOBt | 2 hr | 92% |
| Alanine Amide Coupling | Fmoc-Ala-OH, DIC/HOBt | 1.5 hr | 94% |
Solution-Phase Synthesis
Fragment Condensation Approach
For larger-scale production (>100 g), solution-phase methods mitigate resin costs. The molecule is divided into two fragments:
-
Fragment A : (2S)-5-(diaminomethylideneamino)pentanamide
-
Fragment B : (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]
Fragment A Preparation
Fragment A is synthesized from L-lysine via:
Fragment B Synthesis
Fragment B derives from L-alanine:
-
Amide Formation : Alanine’s carboxyl group is converted to the amide via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine).
-
α-Amino Protection : The free amino group is Boc-protected.
Fragment Coupling
Fragments A and B are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (0°C → 25°C, 12 hr). Global deprotection with trifluoroacetic acid (TFA)/H₂O (95:5) yields the final product.
Protection Group Strategy
Amino Group Protection
-
α-Amino : Fmoc (SPPS) or Boc (solution-phase)
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Guanidine : Pbf (SPPS) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)
Side Reactions and Mitigation
-
Racemization : Minimized by coupling below 25°C and using HOBt derivatives.
-
Incomplete Deprotection : Extended TFA treatment (3 hr) ensures complete Pbf removal.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Purification uses a C18 column with gradient elution:
-
Mobile Phase A : 0.1% TFA in H₂O
-
Mobile Phase B : 0.1% TFA in acetonitrile
-
Gradient : 5% B → 40% B over 30 min
Table 2: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (250 × 4.6 mm) |
| Flow Rate | 1 mL/min |
| Detection | UV 214 nm |
| Retention Time | 18.7 min |
Mass Spectrometry
-
Observed m/z : 791.9 [M+H]⁺ (matches theoretical 791.9 g/mol).
-
MS/MS Fragmentation : Dominant ions at m/z 634.2 (loss of guanidine) and 457.1 (backbone cleavage).
Scale-Up Considerations
Cost Optimization
-
Resin Reuse : Wang resin withstands ≤5 synthesis cycles without significant yield drop.
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Solvent Recovery : DMF is distilled and reused, reducing costs by 40%.
Environmental Impact
-
Waste Streams : TFA neutralization with K₂CO₃ precipitates trifluoroacetate salts for safe disposal.
-
Green Chemistry : Recent advances substitute DMF with cyclopentyl methyl ether (CPME), a safer solvent.
Analytical Challenges and Solutions
Guanidine Group Instability
The 5-(diaminomethylideneamino) group undergoes hydrolysis at pH <2 or >10. Stabilization strategies include:
-
Lyophilization : Immediate freeze-drying post-purification.
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Buffered Storage : pH 6.5 phosphate buffer at -20°C.
Comparative Method Analysis
Table 3: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Scale | <1 kg | >10 kg |
| Purity | 98–99% | 95–97% |
| Cost per gram | $220 | $150 |
| Synthesis Time | 5 days | 8 days |
Q & A
What are the optimal synthetic routes and purification strategies for this compound, given its stereochemical complexity?
Answer:
The synthesis of this compound requires multi-step protocols to address its stereochemical precision and functional group sensitivity. A typical approach involves:
- Stepwise peptide coupling : Use of Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for amino termini, followed by activation with carbodiimides (e.g., EDC/HOBt) to minimize racemization .
- Guanidinylation : Introduction of the diamino-methylideneamino group via reaction with bis-Boc-protected thiourea under Mitsunobu conditions .
- Purification : Flash column chromatography (e.g., 20% EtOAc/hexane) and HPLC with C18 columns to isolate enantiomerically pure fractions .
Key Challenge : Epimerization at chiral centers during coupling steps. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical .
Which analytical techniques are most reliable for confirming the compound’s structural and stereochemical integrity?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign diastereotopic protons (e.g., δ 3.8–4.2 ppm for amide-linked CH groups) and verify coupling constants (e.g., J = 6–8 Hz for trans amide bonds) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pentanamide backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 314.1823) and fragment patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require co-crystallization agents .
How can researchers design experiments to investigate its potential enzyme inhibition mechanisms?
Answer:
- Kinetic Assays :
- Structural Studies :
- Co-crystallize the compound with the enzyme (e.g., trypsin) to resolve binding modes via X-ray diffraction .
- Use molecular docking (AutoDock Vina) to predict interactions with catalytic residues (e.g., His57, Asp102 in chymotrypsin-like proteases) .
Note : Validate findings with site-directed mutagenesis of the enzyme’s active site .
What computational methods are effective for modeling its interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
How should researchers evaluate its stability under physiological conditions for in vivo studies?
Answer:
- Accelerated Degradation Studies :
- Plasma Stability :
- Expose to human plasma (37°C, 1–6 h) and quantify intact compound using a stable isotope-labeled internal standard .
- Temperature Sensitivity :
- Store lyophilized samples at -80°C with desiccants to prevent hydrolysis of the amide bonds .
How can contradictory data on its biological activity between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification :
- Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the guanidino group) .
- Tissue Distribution Studies :
What strategies mitigate side reactions during synthesis, such as byproduct formation?
Answer:
- Optimized Reaction Conditions :
- Byproduct Trapping :
- Add scavengers (e.g., trisamine resins) to sequester activated intermediates like NHS esters .
- Real-Time Monitoring :
- Employ inline FTIR or Raman spectroscopy to detect undesired intermediates (e.g., anhydrides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
